1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, quinoline, and triazole rings, along with chloro and fluoro substituents.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the cyano group and the chloro and fluoro substituents. The piperidine ring is then attached, and the triazole ring is introduced through a cyclization reaction. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove certain functional groups or to convert the compound into a more reduced form.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The cyano group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include:
1-Piperidinecarboxylic acid, 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]-, 1,1-dimethylethyl ester: This compound shares the piperidine and carboxylic acid groups but differs in the substituents on the aromatic ring.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperidine structure but includes a piperazine ring instead of the quinoline and triazole rings.
Ethyl 4-oxo-1-piperidinecarboxylate: This compound is used in the synthesis of quinolones and has a simpler structure compared to the target compound.
Properties
Molecular Formula |
C29H29Cl2FN8O2 |
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Molecular Weight |
611.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-[[[8-chloro-4-(3-chloro-4-fluoroanilino)-3-cyanoquinolin-6-yl]amino]methyl]triazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H29Cl2FN8O2/c1-29(2,3)42-28(41)39-8-6-21(7-9-39)40-16-20(37-38-40)15-34-19-10-22-26(36-18-4-5-25(32)23(30)11-18)17(13-33)14-35-27(22)24(31)12-19/h4-5,10-12,14,16,21,34H,6-9,15H2,1-3H3,(H,35,36) |
InChI Key |
XEDWOEUQTXMLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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